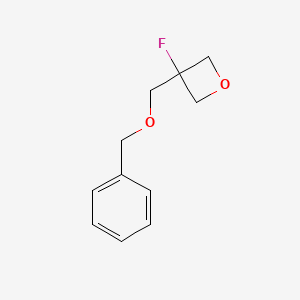

3-((Benzyloxy)methyl)-3-fluorooxetane

Beschreibung

3-((Benzyloxy)methyl)-3-fluorooxetane is a fluorinated oxetane derivative characterized by a four-membered oxetane ring substituted with a benzyloxy-methyl group and a fluorine atom at the 3-position. Oxetanes are strained cyclic ethers with unique reactivity, making them valuable in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

3-fluoro-3-(phenylmethoxymethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-11(8-14-9-11)7-13-6-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPOMCBWQMZHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(COCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670335 | |

| Record name | 3-[(Benzyloxy)methyl]-3-fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865451-84-9 | |

| Record name | 3-[(Benzyloxy)methyl]-3-fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-((Benzyloxy)methyl)-3-fluorooxetane is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article details its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzyloxy group attached to a fluorinated oxetane ring. This unique configuration contributes to its distinct biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound is believed to modulate specific signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit kinases that play critical roles in cancer cell signaling pathways, suggesting that this compound may exert similar effects.

- Cellular Effects: The compound may influence gene expression related to cell cycle regulation and apoptosis, leading to either promotion or inhibition of cell proliferation depending on the context.

Biological Activity

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. Its potential as an antitumor agent has been highlighted in several studies.

Antitumor Activity

In vitro studies demonstrate that this compound can inhibit the growth of specific cancer cell lines, including those associated with melanoma and breast cancer. The activity is dose-dependent, with lower concentrations showing minimal toxicity while higher concentrations may induce adverse effects .

Case Studies

- Anticancer Studies: A study investigating the effects of this compound on melanoma cells reported a notable reduction in cell viability at concentrations above 10 µM. The compound's mechanism was linked to apoptosis induction through caspase activation .

- Combination Therapy: Research exploring the use of this compound in combination with traditional chemotherapeutics indicated enhanced efficacy in tumor reduction compared to monotherapy. This suggests a synergistic effect that could be leveraged in clinical settings .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-((Benzyloxy)methyl)-3-fluorooxetane has been investigated for its role as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

- Case Study : Research indicates that oxetanes can serve as scaffolds for developing new drug candidates targeting various diseases, including cancer and neurological disorders. The incorporation of fluorine can improve metabolic stability and bioavailability of drugs.

Chemical Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in creating more complex molecules through various chemical reactions.

- Synthesis Pathways : The synthesis typically involves nucleophilic substitution reactions where the benzyloxy group can be replaced by other functional groups, facilitating the construction of diverse chemical entities.

Biological Studies

The unique structure of this compound makes it a candidate for studying biological interactions at the molecular level.

- Mechanism of Action : Preliminary studies suggest that the compound may interact with enzymes or receptors, potentially modulating their activity. This interaction is facilitated by the presence of the fluorine atom, which can enhance binding affinity due to strong electronegative interactions .

Preparation Techniques

The synthesis of this compound generally involves several steps:

- Formation of Intermediate : Starting materials such as benzyloxy alcohols are reacted with suitable halides to form the oxetane ring.

- Oxetane Ring Closure : The reaction typically involves heating under acidic or basic conditions to promote cyclization.

- Purification : The final product is purified using techniques like column chromatography to ensure high purity levels suitable for research applications.

Reactivity

The compound exhibits several types of chemical reactivity due to its functional groups:

- Nucleophilic Substitution : The benzyloxy group can be replaced by nucleophiles under appropriate conditions.

- Oxidation and Reduction : The compound can undergo oxidation reactions, potentially leading to the formation of more complex derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 3-((Benzyloxy)methyl)-3-fluorooxetane with structurally related oxetane derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of Oxetane Derivatives

*Calculated based on formula.

Key Comparative Insights:

Benzyloxy-methyl groups (present in the target compound and ’s derivative) introduce steric bulk, which may slow reaction kinetics but improve thermal stability in polymer applications . Halogenated derivatives (e.g., bromo, chloro in ) are typically more reactive but less stable under basic conditions, limiting their utility in certain syntheses .

Molecular Weight and Applications :

- Lower molecular weight compounds like 3-Bromo-oxetane (136.98 g/mol) are simpler alkylating agents, whereas benzyloxy-substituted derivatives (e.g., 251.24–385.7 g/mol) are tailored for specialized roles, such as protecting groups in peptide synthesis () or intermediates in drug discovery .

Synthetic Considerations: The synthesis of benzyloxy-containing oxetanes (e.g., ) often involves benzyl ether protection/deprotection strategies, similar to methods described in for phenolic derivatives . Fluorination steps for 3-fluorooxetanes may require specialized reagents (e.g., Selectfluor), though direct evidence is lacking in the provided sources.

Commercial Availability and Stability :

- Halogenated derivatives like the compound in are often discontinued due to stability challenges, whereas carboxy-functionalized oxetanes () remain niche research chemicals .

Research Findings and Implications

- Pharmaceutical Potential: Fluorinated oxetanes are increasingly explored as bioisosteres for carbonyl or tert-butyl groups, improving metabolic stability. The benzyloxy-methyl group in this compound may enhance blood-brain barrier penetration in CNS-targeting drugs .

- Material Science : Oxetanes with bulky substituents (e.g., 3,3-dimethyloxetane in ) are used in UV-curable resins. The fluorine in the target compound could reduce polymerization shrinkage while maintaining rigidity .

- Limitations : Direct data on the target compound’s solubility, melting point, and toxicity are absent in the evidence. Further experimental studies are required to validate these properties.

Q & A

Q. What are the key synthetic strategies for 3-((Benzyloxy)methyl)-3-fluorooxetane, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or ring-closing reactions. A critical step is maintaining alkali conditions during oxetane ring formation to prevent acid-induced ring cleavage . For example, substituting benzyloxy-methyl groups onto a fluorinated oxetane precursor requires controlled temperature (0–25°C) and anhydrous solvents (e.g., THF or DCM). Yields are sensitive to the steric bulk of substituents and the choice of base (e.g., K₂CO₃ vs. NaH), with optimal conditions achieving ~60–75% purity post-column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of NMR (¹H/¹³C/¹⁹F) , HRMS , and X-ray crystallography (if crystalline). Key NMR signals include:

- ¹H : δ 4.5–4.7 ppm (oxetane ring protons), δ 7.3–7.5 ppm (benzyl aromatic protons).

- ¹⁹F : δ -180 to -190 ppm (fluoro group coupling with oxetane ring).

Comparative analysis with structurally related oxetanes (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid derivatives) can validate spatial arrangements .

Advanced Research Questions

Q. How do substituent modifications on the benzyloxy group impact biological activity in drug discovery contexts?

Systematic structure-activity relationship (SAR) studies are essential. For example:

- Electron-withdrawing groups (e.g., Br, Cl) on the benzyl ring enhance metabolic stability but may reduce solubility.

- Steric hindrance from bulky substituents (e.g., trifluoromethyl) can disrupt target binding.

| Substituent Position | Biological Activity (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| Para-Bromo | 12 nM (SGLT-2 inhibition) | 8.2 |

| Meta-Chloro | 18 nM | 10.5 |

| Ortho-Methoxy | 45 nM | 22.1 |

Contradictions arise when improved in vitro activity (e.g., lower IC₅₀) correlates with poor pharmacokinetics. Resolve this via molecular dynamics simulations to optimize lipophilicity .

Q. What experimental approaches resolve contradictions in stability data under varying pH conditions?

The compound’s oxetane ring is acid-labile , with degradation observed at pH < 5. To assess stability:

Conduct accelerated stability studies (40°C/75% RH) across pH 1–2.

Monitor degradation products via LC-MS ; major byproducts include ring-opened diols and benzyl alcohol derivatives.

Stabilize formulations using lyophilization or enteric coatings for oral delivery .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Docking studies : Use crystal structures of target proteins (e.g., SGLT-2) to predict binding poses. The fluorinated oxetane’s dipole moment enhances hydrogen bonding with active-site residues.

- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with activity. For instance, derivatives with logP 2.5–3.5 show optimal membrane permeability and target engagement .

Methodological Challenges

Q. What strategies mitigate competing side reactions during scale-up synthesis?

- Flow chemistry : Minimize exothermic risks and improve mixing for intermediates prone to oxidation.

- In-line purification : Use scavenger resins to remove excess benzyl halides or fluoride byproducts.

- DoE optimization : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for deprotection) to maximize throughput .

Q. How should researchers address discrepancies in reported biological activity across cell lines?

- Assay standardization : Use isogenic cell lines to control for genetic variability.

- Off-target profiling : Screen against related targets (e.g., SGLT-1 vs. SGLT-2) to identify selectivity drivers.

- Metabolomic profiling : Identify cell-specific metabolic inactivation pathways (e.g., cytochrome P450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.